Hydroxyl-biphenyl carbaldehyde
Description
Hydroxyl-biphenyl carbaldehyde is a biphenyl derivative featuring a hydroxyl (-OH) group and a carbaldehyde (-CHO) moiety on its aromatic rings. This compound combines the electron-donating hydroxyl group with the electron-withdrawing carbaldehyde, creating a push-pull system that enhances intramolecular charge transfer (ICT) properties . Such structural motifs are critical in pharmaceuticals, organic electronics, and dye chemistry.
Properties
Molecular Formula |
C13H10O2 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-hydroxy-6-phenylbenzaldehyde |
InChI |
InChI=1S/C13H10O2/c14-9-12-11(7-4-8-13(12)15)10-5-2-1-3-6-10/h1-9,15H |
InChI Key |
OMKKGQJXQBZKPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)O)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Hydroxyl-biphenyl carbaldehyde differs from other carbaldehydes in its biphenyl backbone and hydroxyl substitution. Key comparisons include:
- Furochromone Carbaldehyde () : Contains a fused furan-chromone system. The carbaldehyde here participates in condensation with amines or hydrazines, forming heterocyclic derivatives with anticancer activity. Unlike this compound, it lacks a biphenyl system but shares reactivity in Schiff base formation.
- Phenothiazine-Based Carbaldehydes (): These feature a sulfur-nitrogen heterocycle. Conversion of the carbaldehyde to a carboxyl group (-COOH) alters NMR signals (e.g., disappearance of δ ~10 ppm proton, emergence of δ ~165 ppm carbon), a reactivity pattern also expected in this compound derivatives .
- Thiophene-Carbaldehydes () : Used in push-pull systems for solar cells. The thiophene’s electron-rich nature contrasts with the hydroxyl-biphenyl system, affecting ICT efficiency and absorption spectra .
Table 1: Structural and Functional Group Comparison
Spectroscopic Properties
- NMR Shifts : The carbaldehyde proton in this compound is expected at δ ~10 ppm (¹H), similar to other aldehydes (). The hydroxyl group’s electron donation may downfield-shift adjacent protons. In ¹³C NMR, the -CHO carbon typically appears at δ ~190 ppm, but conversion to -COOH (as in ) shifts this to δ ~165 ppm .
- UV-Vis Absorption: The hydroxyl group enhances ICT, leading to bathochromic shifts compared to non-hydroxylated analogs (e.g., coumarin carbaldehydes in ) .
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